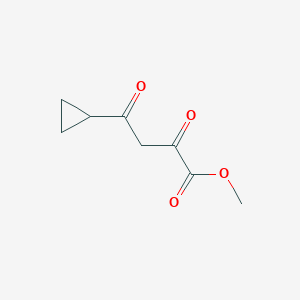

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclopropyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRDTCKJOFHQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585367 | |

| Record name | Methyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167408-67-5 | |

| Record name | Methyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No. 167408-67-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a chemical compound with the CAS number 167408-67-5.[1] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and explores its potential applications, particularly within the realm of drug discovery and organic synthesis. The document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Data

This compound is a dicarbonyl compound featuring a cyclopropyl group. The presence of the cyclopropyl ring, a common motif in medicinal chemistry, suggests potential for interesting biological activity. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 167408-67-5 | [1] |

| Molecular Formula | C₈H₁₀O₄ | |

| Molecular Weight | 170.16 g/mol | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 210-212 °C | [2] |

| Density | 1.185 g/mL | [2] |

| Refractive Index | 1.455 | [2] |

| Melting Point | -15 °C | [2] |

Synthesis Protocol

A plausible and common method for the synthesis of β-keto esters and related dicarbonyl compounds is the Claisen condensation reaction. In the case of this compound, this would involve the reaction of cyclopropyl methyl ketone with diethyl oxalate in the presence of a strong base.

Experimental Workflow

References

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a cyclopropyl group and a β-dicarbonyl moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical structure, physical properties, synthesis, and its documented use in chemical reactions.

Chemical Structure and Properties

This compound is a ketoester with a cyclopropyl ring attached to the gamma carbon. The presence of two carbonyl groups leads to interesting chemical reactivity and potential for various chemical transformations.

Chemical Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 167408-67-5[1]

-

Molecular Formula: C₈H₁₀O₄[1]

-

SMILES: O=C(OC)C(=O)CC(=O)C1CC1

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that this data is primarily sourced from chemical supplier catalogs and has not been independently verified through peer-reviewed literature.

| Property | Value | Source |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 210-212°C | [2] |

| Density | 1.185 g/mL | [2] |

| Refractive Index | 1.455 | [2] |

| Melting Point | -15°C | [2] |

Synthesis

General Synthesis Method

A plausible synthetic route, based on this general description, is visualized in the logical relationship diagram below.

Caption: A plausible synthetic pathway to this compound.

Experimental Protocols

While a specific synthesis protocol for this compound is not available, a patent for compounds with anti-respiratory syncytial virus (RSV) activity documents its use as a reactant. The following protocol is adapted from patent WO 2019/106004 A1.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative using this compound

This protocol describes the reaction of this compound with a hydrazine derivative to form a pyrazole intermediate, which is a key step in the synthesis of potential antiviral compounds.

Materials:

-

This compound (CAS 167408-67-5)

-

A substituted hydrazine (specific structure as described in the patent)

-

Ethanol (EtOH)

Procedure:

-

A mixture of the substituted hydrazine and this compound (8.26 g, 46.1 mmol) in Ethanol (200 mL) is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated to 80°C for 3 hours.

-

After 3 hours, the reaction mixture is cooled to room temperature.

-

A precipitate is formed upon cooling.

-

The precipitate is filtered and dried on the frit to yield the desired pyrazole intermediate as a yellow solid.

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis of a pyrazole intermediate.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or the role of this compound in any signaling pathways. The patent that describes its use as a reactant is focused on the synthesis of compounds with anti-respiratory syncytial virus (RSV) activity, but this activity is not attributed to this compound itself.

However, the presence of a cyclopropyl ring is a notable feature in medicinal chemistry. The introduction of cyclopropyl groups into drug candidates can influence various molecular properties, such as metabolic stability, biological activity, and binding affinity to target proteins. Cyclopropane rings are found in a number of marketed drugs across various therapeutic areas.

Conclusion

This compound is a chemical intermediate with established use in the synthesis of heterocyclic compounds. While detailed information on its synthesis and biological activity is limited in the public domain, its chemical structure suggests its potential as a valuable building block in medicinal chemistry and other areas of organic synthesis. Further research into the reactivity and applications of this compound could unveil new synthetic pathways and potential for the development of novel molecules.

References

Technical Whitepaper: Molecular Weight of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. An accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and drug design and development processes. This document provides a definitive guide to the molecular weight of this compound, based on its confirmed molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Weight

The established molecular formula for this compound is C₈H₁₀O₄. The molecular weight is calculated by summing the atomic weights of each atom present in the molecule.

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below.

| Component | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 170.164 |

Based on this, the molecular weight of this compound is 170.16 g/mol .

Methodologies for Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property derived from its molecular formula. The process for its determination is as follows:

-

Structural Elucidation: The precise chemical structure of the target compound is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. This confirms the types and numbers of atoms in one molecule.

-

Molecular Formula Confirmation: From the elucidated structure, the molecular formula is confirmed. For this compound, this has been verified as C₈H₁₀O₄.

-

Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the formula. The standard atomic weights, as established by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[1][2][3][4]

-

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

-

(8 × 12.011 g/mol ) + (10 × 1.008 g/mol ) + (4 × 15.999 g/mol ) = 170.164 g/mol

-

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its constituent elements.

Caption: Molecular Weight Calculation Workflow.

Conclusion

The molecular weight of this compound has been definitively established as 170.16 g/mol based on its molecular formula C₈H₁₀O₄ and standard atomic weights. This value is critical for all quantitative applications involving this compound in research and development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The concepts of signaling pathways and detailed experimental protocols for synthesis are beyond the scope of a molecular weight determination and are therefore not included.

References

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate

Abstract: This technical whitepaper provides a comprehensive overview of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a robust experimental protocol for its synthesis via mixed Claisen condensation, and discusses the broader significance of the cyclopropyl moiety in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction and IUPAC Nomenclature

The compound of interest is systematically named This compound . This name accurately describes a four-carbon butanoate chain with oxo (ketone) groups at positions 2 and 4, a cyclopropyl group attached to the fourth carbon, and a methyl ester functionality. It is a notable β-keto ester, a class of compounds widely utilized as building blocks in the synthesis of more complex molecules. The presence of the strained cyclopropyl ring imparts unique chemical and physical properties, making it a valuable synthon for introducing this motif into pharmaceuticals and agrochemicals.[1]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below. The data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 167408-67-5 | [2] |

| Molecular Formula | C₈H₁₀O₄ | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | 210-212 °C | [1] |

| Density | 1.185 g/mL | [1] |

| Refractive Index | 1.455 | [1] |

| Melting Point | -15 °C | [1] |

Note: Some sources report a molecular formula of C₉H₁₂O₄ and a molecular weight of 184.19 g/mol ; however, the consensus based on the CAS number points to C₈H₁₀O₄.[1][3]

Synthetic Protocol: Mixed Claisen Condensation

The synthesis of this compound is most effectively achieved via a mixed (or crossed) Claisen condensation. This reaction involves the acylation of an ester enolate with a different ester. For this synthesis, the enolate of methyl cyclopropylacetate serves as the nucleophile (donor), and dimethyl oxalate acts as the electrophile (acceptor). A mixed Claisen condensation is suitable here because dimethyl oxalate has no α-hydrogens and thus cannot self-condense, leading to a more controlled reaction and higher yield of the desired product.[4][5][6]

Reagents and Materials

-

Methyl cyclopropylacetate

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure

-

Preparation: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether (100 mL) and sodium methoxide (1.1 equivalents) are added to the flask. The mixture is stirred to form a suspension.

-

Enolate Formation: Methyl cyclopropylacetate (1.0 equivalent) is dissolved in a small amount of anhydrous diethyl ether and added dropwise to the stirred suspension of sodium methoxide at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the sodium enolate.

-

Condensation Reaction: Dimethyl oxalate (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture via an addition funnel over 30 minutes. The reaction is typically exothermic. After the addition is complete, the mixture is gently refluxed for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of 1M hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Biological and Medicinal Context

While no specific biological activities have been documented for this compound itself, the incorporation of cyclopropyl groups is a well-established strategy in medicinal chemistry. The cyclopropyl moiety is valued for several reasons:

-

Metabolic Stability: The high C-H bond dissociation energy within the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the half-life of a drug molecule.[7]

-

Conformational Rigidity: As a rigid, strained ring, it can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[7]

-

Potency and Lipophilicity: The cyclopropyl group can favorably modulate a compound's lipophilicity and interact with lipophilic pockets in target proteins, thereby enhancing potency.

Given these properties, this compound serves as a valuable intermediate for synthesizing novel drug candidates where the introduction of a cyclopropyl group is desired to optimize pharmacokinetic and pharmacodynamic properties.[8][9]

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic chemistry. Its preparation is reliably achieved through a mixed Claisen condensation, a fundamental reaction in organic synthesis. While direct biological data on this compound is scarce, its structural features, particularly the cyclopropyl group, align with modern strategies in drug design aimed at enhancing metabolic stability and target affinity. This guide provides the foundational chemical data and a detailed synthetic protocol to facilitate its use in research and development.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

An In-depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the integrase inhibitor Dolutegravir. This technical guide provides a comprehensive overview of its synthesis, focusing on the widely employed Claisen condensation methodology. Detailed experimental protocols, quantitative data, and a process workflow are presented to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol , is a beta-keto ester of significant interest in medicinal chemistry. Its structural features, particularly the cyclopropyl and 1,3-dicarbonyl moieties, make it a versatile building block for the construction of complex heterocyclic systems. The primary and most established route for its synthesis is the mixed Claisen condensation of cyclopropyl methyl ketone with an oxalate ester, typically dimethyl oxalate, in the presence of a strong base.

Synthesis Pathway

The synthesis of this compound is achieved through a base-mediated Claisen condensation reaction. This reaction involves the formation of an enolate from cyclopropyl methyl ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired product.

Caption: Synthesis of this compound via Claisen Condensation.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropyl methyl ketone | 84.12 | 10.0 g | 0.119 |

| Dimethyl oxalate | 118.09 | 16.8 g | 0.142 |

| Sodium methoxide | 54.02 | 7.7 g | 0.142 |

| Toluene | - | 100 mL | - |

| 2M Hydrochloric acid | - | As required | - |

| Saturated sodium bicarbonate solution | - | As required | - |

| Brine | - | As required | - |

| Anhydrous magnesium sulfate | - | As required | - |

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Addition of Reagents: The flask is charged with sodium methoxide (7.7 g) and toluene (50 mL). The suspension is stirred, and a solution of cyclopropyl methyl ketone (10.0 g) in toluene (20 mL) is added dropwise over 15 minutes.

-

Addition of Dimethyl Oxalate: A solution of dimethyl oxalate (16.8 g) in toluene (30 mL) is then added dropwise to the reaction mixture over 30 minutes.

-

Reaction: The reaction mixture is heated to 60-65 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold 2M hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Isolation: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Quantitative Data

| Parameter | Value |

| Yield | 75-85% |

| Boiling Point | 85-90 °C at 1 mmHg |

| Purity (by GC) | >98% |

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H), 3.85 (s, 3H), 2.90 (s, 2H), 1.80-1.70 (m, 1H), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 195.2, 182.1, 161.5, 98.6, 52.8, 45.1, 15.7, 11.2.

-

Mass Spectrometry (EI): m/z 170.05 [M]⁺.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Physicochemical properties of "Methyl 4-cyclopropyl-2,4-dioxobutanoate"

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 167408-67-5) is a chemical intermediate with potential applications in various fields of organic synthesis.[1] Its unique structure, featuring a cyclopropyl group and a diketoester moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a general synthesis protocol, and its potential applications.

Physicochemical Properties

This compound is a colorless liquid under normal conditions.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 167408-67-5 | [2][3] |

| Molecular Formula | C₈H₁₀O₄ | [2][3] |

| Molecular Weight | 170.16 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 210-212 °C | [1] |

| Density | 1.185 g/mL | [1] |

| Refractive Index | 1.455 | [1] |

| Melting Point | -15 °C | [1] |

Synthesis and Experimental Protocols

General Synthesis Method

The general method for the synthesis of this compound involves the carbonylation of a corresponding ketoester.[1] This reaction is typically carried out in an organic solvent with the use of an initiator.

A plausible synthetic workflow is outlined below:

Caption: General synthesis workflow for this compound.

Experimental Protocol

-

Reaction Setup: The appropriate ketoester and an organic solvent are placed in a reaction vessel.

-

Initiation: An initiator, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIPC), is added to the mixture.[1]

-

Reaction Conditions: The reaction is allowed to proceed for a sufficient amount of time at a specific temperature to ensure completion.[1]

-

Purification: The crude product is then purified using standard techniques such as column chromatography or crystallization to yield the final product.[1]

Analytical Data

Specific spectral data such as NMR, HPLC, and LC-MS for this compound may be available from commercial suppliers upon request.

Applications and Potential Biological Significance

This compound serves as an important intermediate in organic synthesis.[1] Its structural motifs suggest its utility in the preparation of a variety of target molecules.

Caption: Potential applications of this compound.

Drug Synthesis

This compound has potential applications in the synthesis of pharmaceuticals, including serotonin reuptake inhibitors.[1] The cyclopropyl group is a common feature in many drug molecules, often introduced to enhance metabolic stability or binding affinity.

Agrochemicals

In the agricultural sector, it can be used as a synthetic raw material for pesticides and herbicides.[1]

No specific signaling pathways involving this compound have been identified in the reviewed literature.

Safety Information

Under normal conditions of use, this compound is considered relatively safe.[1] However, as with any chemical substance, standard safety protocols should be followed. It is advised to avoid direct contact with skin and eyes and to work in a well-ventilated area.[1] In case of ingestion or inhalation, immediate medical attention should be sought.[1]

References

Spectroscopic Data Analysis of Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide

Introduction

Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No: 167408-67-5, Molecular Formula: C₈H₁₀O₄, Molecular Weight: 170.16 g/mol ) is a keto-ester of interest in organic synthesis. A comprehensive understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control. This guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), in the absence of publicly available experimental spectra. Furthermore, it outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's chemical structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~3.80 | 3H | Singlet | - | -OCH₃ (Methyl ester) |

| ~3.00 | 2H | Singlet | - | -CH₂- (Methylene) |

| ~1.80 | 1H | Multiplet | - | -CH- (Cyclopropyl methine) |

| ~1.10 - 1.30 | 4H | Multiplet | - | -CH₂- (Cyclopropyl methylene) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C=O (Ketone) |

| ~190.0 | C=O (α-Keto ester) |

| ~165.0 | C=O (Ester) |

| ~53.0 | -OCH₃ (Methyl ester) |

| ~45.0 | -CH₂- (Methylene) |

| ~20.0 | -CH- (Cyclopropyl methine) |

| ~12.0 | -CH₂- (Cyclopropyl methylene) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 142 | Moderate | [M - CO]⁺ |

| 139 | Moderate | [M - OCH₃]⁺ |

| 111 | High | [M - COOCH₃]⁺ |

| 69 | High | [C₄H₅O]⁺ (Cyclopropylcarbonyl cation) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient for a ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Data Acquisition (¹³C NMR):

-

Use a more concentrated sample if possible (20-50 mg).

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Alternatively, for a solid, place a small amount of the powder onto the crystal and apply pressure using the anvil.

-

-

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).[7]

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).[7]

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[8][9][10]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide on its Synthesis, Properties, and Application in Medicinal Chemistry

This technical guide provides a comprehensive overview of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile building block in modern organic synthesis. We will delve into its chemical characteristics, explore plausible synthetic routes, and highlight its significance as an intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging unique chemical scaffolds for new molecular entities.

Introduction to this compound

This compound, with the CAS Number 167408-67-5, is a dicarbonyl compound featuring a terminal cyclopropyl group.[1][2] This structural motif is of particular interest in medicinal chemistry. The cyclopropyl group, a small, strained ring, can act as a bioisostere for other functional groups, influencing the molecule's conformation, metabolic stability, and binding affinity to biological targets. The presence of two carbonyl groups provides multiple reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 167408-67-5 | [1][2][5] |

| Molecular Formula | C8H10O4 | [1][2] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Appearance | Not specified (typically a solid or oil) | |

| Hazard | Irritant | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester and a ketone. In this case, cyclopropyl methyl ketone would react with dimethyl oxalate in the presence of a suitable base, such as sodium methoxide or sodium hydride, to yield the target molecule.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopropyl methyl ketone

-

Dimethyl oxalate

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous diethyl ether.

-

Addition of Reactants: A solution of cyclopropyl methyl ketone and dimethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is quenched by the slow addition of a dilute acid (e.g., 1M HCl) to neutralize the base. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

The following diagram illustrates the proposed synthetic workflow:

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a versatile intermediate in the synthesis of heterocyclic compounds, many of which have demonstrated significant biological activity. Its dicarbonyl nature allows for reactions with a variety of dinucleophiles to form diverse ring systems.

Intermediate in the Synthesis of Pyrazolopyrrolidine Compounds

Patent literature discloses the use of this compound in the synthesis of pyrazolopyrrolidine compounds.[6] These scaffolds are of interest in drug discovery for their potential to modulate various biological targets. The synthesis likely involves the reaction of the dicarbonyl compound with a hydrazine derivative to form a pyrazole ring, which is then further elaborated.

Precursor for Apelin Receptor Agonists

This compound has also been cited as a starting material in the synthesis of apelin receptor agonists.[7] The apelin receptor is a G-protein coupled receptor that plays a role in cardiovascular function and fluid homeostasis, making it a target for the treatment of heart failure and other related conditions. In this context, the butanoate derivative is used to construct a more complex molecule that can bind to and activate the apelin receptor.

The general reaction pathway for the utilization of this compound in the synthesis of heterocyclic compounds is depicted below:

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a cyclopropyl group and a 1,3-dicarbonyl system provides a gateway to a wide range of complex and biologically relevant molecules. While its specific discovery and history are not prominently documented, its utility is evident from its appearance in the patent literature as a key intermediate for the synthesis of potential therapeutic agents. The synthetic route via Claisen condensation is straightforward and scalable, ensuring its accessibility for research and development purposes. As the quest for novel drug candidates continues, the importance of such unique and adaptable chemical building blocks will undoubtedly grow.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 167408-67-5 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. 167408-67-5|this compound|BLD Pharm [bldpharm.com]

- 6. US8969341B2 - Pyrazolopyrrolidine compounds - Google Patents [patents.google.com]

- 7. WO2019032720A1 - Apelin receptor agonists and methods of use thereof - Google Patents [patents.google.com]

A Technical Guide to the Reactivity and Stability of Methyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-cyclopropyl-2,4-dioxobutanoate (MCPDB) is a highly functionalized synthetic intermediate that merges two structurally significant motifs: a reactive 1,3-dicarbonyl system and a strained cyclopropyl ring. This guide provides an in-depth analysis of the compound's chemical behavior, focusing on the interplay between its stability and diverse reactivity. The central theme of its chemistry is the keto-enol tautomerism, which governs its dual role as both an electrophile and, more commonly, a potent carbon nucleophile via its enolate. Key transformations include hydrolysis, decarboxylation, α-carbon functionalization, and unique ring-opening reactions of the cyclopropyl ketone moiety. Understanding these characteristics is crucial for its effective use in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the cyclopropyl group is valued for its ability to enhance metabolic stability and potency.[1][2]

Introduction

The design of novel therapeutic agents often relies on the use of versatile chemical building blocks that allow for the systematic exploration of chemical space. This compound is one such building block, offering multiple reaction sites for molecular elaboration. Its structure, a β-ketoester, is a classic scaffold in organic synthesis, renowned for the acidity of its α-protons and its utility in forming carbon-carbon bonds.[3][4] The incorporation of a cyclopropyl group introduces unique conformational constraints and electronic properties that are highly sought after in modern drug design.[2] This guide will dissect the fundamental principles governing the stability and reactivity of MCPDB, providing both theoretical understanding and practical protocols to empower researchers in its application.

Physicochemical Properties and Structural Analysis

The reactivity of MCPDB is a direct consequence of its molecular structure. The molecule features a methyl ester and a cyclopropyl ketone separated by a methylene group, constituting a 1,3-dicarbonyl system.

| Property | Value | Reference |

| CAS Number | 167408-67-5 | [5] |

| Molecular Formula | C₈H₁₀O₄ | [5] |

| Molecular Weight | 170.16 g/mol | [5] |

| Appearance | Colorless liquid (reported) | [6] |

| Boiling Point | 210-212°C (predicted) | [6] |

| Density | 1.185 g/mL (predicted) | [6] |

| Synonyms | Butanoic acid, 4-cyclopropyl-2,4-dioxo-, methyl ester | N/A |

Note: Some physical properties are predicted and should be confirmed experimentally.

The key features dictating its chemistry are:

-

The 1,3-Dicarbonyl Moiety: The two carbonyl groups are in a 1,3-relationship, which significantly increases the acidity of the intervening C-2 protons.[7][8]

-

The Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions.[9]

-

The Cyclopropyl Ketone: The cyclopropyl ring, due to its inherent ring strain and π-character, can participate in unique ring-opening reactions, particularly when activated by the adjacent carbonyl group.[10][11]

The Core of Reactivity: Keto-Enol Tautomerism

Like all 1,3-dicarbonyl compounds, MCPDB exists as a dynamic equilibrium between its diketo form and two possible enol tautomers.[12][13] This equilibrium is fundamental to its reactivity, as the enol form behaves as a nucleophile at the α-carbon.[14]

Caption: Equilibrium between the diketo and two enol tautomers of MCPDB.

The position of this equilibrium is highly sensitive to the environment:

-

Solvent: In nonpolar solvents, the enol form is often favored due to stabilization from intramolecular hydrogen bonding, which forms a stable pseudo-six-membered ring.[7][12] In hydrogen-bonding solvents like water, the keto form may be more prevalent as the solvent can hydrogen bond with the carbonyl groups.

-

pH: The equilibrium is catalyzed by both acid and base.[15] Under basic conditions, the molecule is deprotonated to form the enolate anion, which is the key nucleophilic species in many of its reactions.

Stability Profile

MCPDB is a moderately stable compound but is susceptible to degradation under certain conditions. Proper storage is critical to maintaining its integrity.

Recommended Handling and Storage: Based on its reactivity profile and vendor recommendations, MCPDB should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[16] Exposure to strong acids or bases should be avoided during storage.

Summary of Chemical Stability:

| Condition | Reagents/Environment | Primary Outcome(s) | Stability Concern |

| Acidic | Dilute H₂O/H⁺ (e.g., HCl) | Reversible hydrolysis of the methyl ester to the β-keto acid.[9] | High |

| Strong Acid / Lewis Acid | Potential for cyclopropyl ring opening.[10][17] | High | |

| Basic | Dilute H₂O/OH⁻ (e.g., NaOH) | Irreversible hydrolysis (saponification) to the carboxylate salt.[9] | High |

| Anhydrous Base (e.g., NaH) | Deprotonation to form the stable, resonance-delocalized enolate anion. | Moderate | |

| Thermal | Heat | Generally stable; however, decarboxylation can occur if the β-keto acid is formed via hydrolysis.[18] | Moderate |

| Moisture/Air | Ambient H₂O | Slow hydrolysis of the ester. | Moderate |

Reactivity and Synthetic Applications

The synthetic utility of MCPDB stems from the distinct reactivity of its functional groups.

Reactions at the α-Carbon via the Enolate

The most common application of β-ketoesters is leveraging the nucleophilicity of the α-carbon.[19] The process involves deprotonation with a suitable base to form a resonance-stabilized enolate, which can then react with various electrophiles.

Caption: General workflow for the α-alkylation of MCPDB.

Protocol 1: General Procedure for α-Alkylation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of MCPDB (1.0 eq.) in a dry, aprotic solvent (e.g., THF, DMF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base (e.g., sodium hydride, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Causality: A non-nucleophilic base is used to prevent competitive attack at the carbonyl carbons. The reaction is cooled to control the exothermic deprotonation.

-

-

Enolate Formation: Allow the mixture to stir at 0°C to room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

-

Alkylation: Cool the solution back to 0°C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactions of the Ester: Hydrolysis and Decarboxylation

A powerful transformation of β-ketoesters is their conversion to ketones.[18] This occurs via a two-step sequence: ester hydrolysis to a β-keto acid, followed by thermal decarboxylation.

Protocol 2: Hydrolysis and Decarboxylation to Cyclopropyl Methyl Ketone

-

Saponification: In a round-bottom flask, dissolve MCPDB (1.0 eq.) in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base (e.g., 2.0 eq. of NaOH).

-

Hydrolysis: Heat the mixture to reflux and monitor by TLC until the starting material is consumed. This forms the sodium salt of the β-keto acid.

-

Trustworthiness: Using a slight excess of base ensures the irreversible saponification is driven to completion.[9]

-

-

Acidification: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Carefully acidify the mixture with dilute HCl until the pH is ~1-2. This protonates the carboxylate to form the β-keto acid intermediate.

-

Decarboxylation & Extraction: Gently heat the acidic mixture to 50-60°C. Vigorous evolution of CO₂ will be observed. After gas evolution ceases, extract the product, cyclopropyl methyl ketone, with an organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic extracts, concentrate, and purify by distillation to yield the final ketone.

Reactivity of the Cyclopropyl Ketone: Ring-Opening Reactions

The cyclopropyl ring, activated by the adjacent carbonyl, is susceptible to ring-opening under certain conditions, particularly with Lewis acids.[10][17] This reaction pathway can be exploited to generate linear, functionalized structures.

References

- 1. cas 167408-67-5|| where to buy this compound [english.chemenu.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. era.ed.ac.uk [era.ed.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 16. chemscene.com [chemscene.com]

- 17. researchgate.net [researchgate.net]

- 18. aklectures.com [aklectures.com]

- 19. researchgate.net [researchgate.net]

"Methyl 4-cyclopropyl-2,4-dioxobutanoate" solubility information

An In-Depth Technical Guide to the Solubility of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Abstract

This compound is a dicarbonyl compound featuring a reactive cyclopropyl moiety, positioning it as a valuable intermediate in organic and medicinal chemistry.[1] Its utility in the synthesis of novel therapeutics and agrochemicals is intrinsically linked to its solubility, a critical parameter governing reaction kinetics, purification, and formulation.[2][3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of this compound. We will delve into its physicochemical properties, the profound impact of its structural features—specifically the keto-enol tautomerism—on its interaction with various solvents, and present a robust experimental protocol for its empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of this versatile chemical intermediate.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound (CAS No. 167408-67-5) is an ester derivative of a dioxo acid.[4] Its molecular structure, containing two ketone functionalities, an ester group, and a cyclopropyl ring, dictates its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 167408-67-5 | [1][4] |

| Molecular Formula | C₈H₁₀O₄ | [4] |

| Molecular Weight | 170.16 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 210-212°C | [1] |

| Density | 1.185 g/mL | [1] |

| Melting Point | -15°C | [1] |

The Significance of the Cyclopropyl Moiety and Dioxobutanoate Core

The cyclopropyl group is a highly sought-after structural motif in modern drug design. Its introduction into a molecule can significantly alter properties such as metabolic stability, binding affinity, and aqueous solubility.[5] The strained three-membered ring offers a unique conformational rigidity that can be exploited to lock a molecule into a bioactive conformation.[5]

The 1,3-dicarbonyl system of the dioxobutanoate core is a classic example of a structure capable of existing as a mixture of tautomers: the keto and enol forms. This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent.

The Critical Role of Solubility

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent, is a cornerstone of chemical and pharmaceutical development.[3][6] For an intermediate like this compound, solubility dictates:

-

Reaction Conditions: Ensuring the substrate is available in the solution phase for reaction is paramount for achieving optimal yields and reaction rates.[7]

-

Purification: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation: In drug development, the aqueous solubility of a compound or its precursors is a major determinant of bioavailability.[3]

Theoretical Solubility Profile

While specific experimental data is scarce, a robust theoretical profile can be constructed based on fundamental chemical principles.

Influence of Molecular Structure and Polarity

The principle of "like dissolves like" is the primary guide for predicting solubility.

-

Polar Solvents (e.g., Water, Ethanol, DMSO): The presence of four oxygen atoms in the form of two ketones and an ester group imparts significant polarity to the molecule. These groups can act as hydrogen bond acceptors. Therefore, this compound is expected to have moderate to good solubility in polar protic and aprotic solvents.[8][9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The molecule also possesses non-polar regions, namely the cyclopropyl ring and the hydrocarbon backbone. This suggests it will likely exhibit some solubility in non-polar solvents, though perhaps less than in polar ones.[10]

Keto-Enol Tautomerism: A Dominant Factor

The 1,3-dicarbonyl structure of this compound allows for the existence of a dynamic equilibrium between the diketo form and the more stable intramolecularly hydrogen-bonded enol form.

Caption: Keto-Enol tautomerism in a 1,3-dicarbonyl system.

The position of this equilibrium is profoundly influenced by the solvent:

-

In Non-Polar Solvents: The enol form is often favored. The intramolecular hydrogen bond is stable in an environment that cannot offer competing hydrogen bonds.[11]

-

In Polar Solvents: The keto form tends to dominate. Polar solvent molecules can solvate the carbonyl groups more effectively than they can the enol, shifting the equilibrium toward the more polar keto tautomer.[11][12]

This shift is critical because the two tautomers have different polarities. The keto form is generally more polar than the internally-bonded enol form. Consequently, the compound's overall solubility in a given solvent is an aggregate property of both tautomers in their equilibrium ratio for that specific solvent.[11]

Experimental Determination of Solubility

To move beyond theoretical prediction, empirical measurement is essential. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Rationale for Method Selection

The shake-flask method (as described in OECD Guideline 105) is chosen for its simplicity, reliability, and its ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved. This is critical for obtaining a thermodynamically stable solubility value.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (purity >95%)

-

Selected solvents (e.g., Water, Ethanol, Acetonitrile, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid or liquid phase remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] A preliminary kinetic study can confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant layer. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[7]

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for shake-flask solubility determination.

Factors Influencing Solubility and Mitigation Strategies

Several factors can be manipulated to modulate the solubility of this compound.

Effect of Temperature

For most solid and liquid solutes, solubility increases with increasing temperature.[6][13] This is because the dissolution process is often endothermic, meaning it absorbs heat.[6] Therefore, conducting reactions at elevated temperatures can be a simple and effective strategy to increase the concentration of the dissolved reactant. However, the stability of the compound at higher temperatures must be considered.

Effect of pH (Aqueous Solubility)

While this compound does not have strongly acidic or basic functional groups, the methylene protons located between the two carbonyl groups are weakly acidic. At a sufficiently high pH, this proton can be removed, forming an enolate anion. This ionized species would be significantly more water-soluble than the neutral molecule. Therefore, in aqueous systems, increasing the pH into the alkaline range is expected to increase its solubility.[2]

Strategies for Overcoming Poor Solubility

If the intrinsic solubility in a desired solvent system is too low, several strategies can be employed.

-

Co-solvents: Using a mixture of solvents can significantly enhance solubility. For poorly water-soluble compounds, adding a water-miscible organic co-solvent like DMSO, isopropanol, or ethanol can be effective.[7] It is important to optimize the co-solvent concentration, as high levels can sometimes negatively impact subsequent reaction steps (e.g., by denaturing an enzyme).[7]

-

Biphasic Systems: In some cases, particularly for enzymatic reactions, a two-phase system can be advantageous. The substrate is dissolved at a high concentration in a water-immiscible organic solvent (e.g., hexane, toluene), which forms a second phase with the aqueous buffer containing the enzyme.[7] The reaction occurs at the interface, with the organic phase acting as a reservoir for the substrate.

Conclusion

The solubility of this compound is a complex property governed by its unique molecular structure. The interplay between its polar functional groups, non-polar hydrocarbon regions, and the solvent-dependent keto-enol tautomerism dictates its behavior in different media. While theoretical principles provide a strong predictive foundation, precise, application-specific data must be obtained through empirical methods like the shake-flask protocol detailed herein. Understanding and controlling the solubility of this key synthetic intermediate is essential for unlocking its full potential in the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- 1. chembk.com [chembk.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. scbt.com [scbt.com]

- 5. cas 167408-67-5|| where to buy this compound [english.chemenu.com]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Theoretical Exploration of Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical theoretical study of Methyl 4-cyclopropyl-2,4-dioxobutanoate. Due to the limited availability of published experimental and computational research on this specific molecule, this whitepaper outlines a prospective computational analysis based on established theoretical methodologies for similar chemical structures. The presented data is intended to serve as a guide for future research.

Introduction

This compound is a dicarbonyl compound featuring a cyclopropyl ring, a structural motif of significant interest in medicinal chemistry due to its unique conformational properties and metabolic stability. As an intermediate in organic synthesis, it holds potential for the development of novel therapeutic agents and agrochemicals.[1] A thorough understanding of its molecular structure, electronic properties, and conformational landscape is paramount for predicting its reactivity and designing new synthetic pathways. This whitepaper outlines a comprehensive theoretical investigation of this compound using computational chemistry methods.

Proposed Synthesis and Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons.[7][8] ¹³C NMR would provide evidence for the carbonyl carbons, the cyclopropyl carbons, the methylene carbon, and the methyl ester carbon.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1650-1800 cm⁻¹.[10][11][12][13][14]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns for β-keto esters, including α-cleavage and McLafferty rearrangements.[15][16][17][18][19]

Hypothetical Computational Methodology

A detailed theoretical study of this compound would be conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Conformational Analysis

A systematic conformational search would be performed to identify the low-energy conformers of the molecule. This would involve rotating the rotatable bonds and performing geometry optimizations for each starting conformation.

Geometry Optimization and Vibrational Frequency Calculations

The geometries of the identified stable conformers would be fully optimized without any symmetry constraints. The calculations would be performed at the B3LYP level of theory with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the calculated vibrational spectra would confirm that the optimized structures correspond to true energy minima.

Electronic Structure Analysis

To gain insights into the electronic properties and reactivity of the molecule, the following analyses would be performed on the most stable conformer:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): To determine the electron-donating and electron-accepting capabilities and to calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability.

The logical workflow for this hypothetical computational study is depicted in the following diagram:

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from the proposed computational study.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.510 |

| C2-C3 | 1.512 | |

| C1-C3 | 1.508 | |

| C1-C4 | 1.520 | |

| C4=O5 | 1.215 | |

| C4-C6 | 1.530 | |

| C6-C7 | 1.540 | |

| C7=O8 | 1.210 | |

| C7-O9 | 1.350 | |

| O9-C10 | 1.450 | |

| **Bond Angle (°) ** | C2-C1-C3 | 60.1 |

| C1-C4-C6 | 118.5 | |

| O5=C4-C6 | 121.0 | |

| C4-C6-C7 | 112.0 | |

| O8=C7-C6 | 123.0 | |

| O8=C7-O9 | 125.0 | |

| C7-O9-C10 | 116.0 |

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 | -0.150 |

| C2 | -0.180 |

| C3 | -0.180 |

| C4 | +0.550 |

| O5 | -0.580 |

| C6 | -0.250 |

| C7 | +0.650 |

| O8 | -0.600 |

| O9 | -0.450 |

| C10 | +0.100 |

| H (avg. on C1, C2, C3) | +0.120 |

| H (avg. on C6) | +0.110 |

| H (avg. on C10) | +0.100 |

Table 3: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Logical Relationships in Reactivity Prediction

The calculated electronic properties can be used to predict the reactivity of this compound. The Mulliken charges indicate the electrophilic and nucleophilic sites, while the HOMO and LUMO energies provide insights into its behavior in chemical reactions.

Conclusion

This whitepaper has outlined a hypothetical but comprehensive theoretical study of this compound. The proposed computational investigation, employing DFT calculations, would provide valuable insights into the molecule's structural, electronic, and conformational properties. The hypothetical data presented herein serves as a foundational framework for future experimental and computational research on this promising synthetic intermediate. Such studies are crucial for unlocking its full potential in the development of new pharmaceuticals and other valuable chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 7. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 11. Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Fragmentation Patterns of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Methyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 4-cyclopropyl-2,4-dioxobutanoate. Due to the absence of direct experimental data for this specific compound in the searched literature, this guide synthesizes information from the known fragmentation patterns of its constituent functional groups: a cyclopropyl ketone, a β-keto ester, and a methyl ester. This document is intended to serve as a valuable resource for the identification and structural elucidation of this and structurally related molecules.

Predicted Fragmentation Pattern

The fragmentation of this compound (molecular weight: 170.16 g/mol , chemical formula: C₈H₁₀O₄) under electron ionization is expected to be driven by the presence of multiple functional groups. The primary sites of ionization will be the lone pair electrons on the oxygen atoms of the carbonyl and ester groups. The resulting molecular ion (M⁺˙) at m/z 170 is predicted to undergo a series of characteristic fragmentation reactions, including α-cleavage, McLafferty-type rearrangements, and cleavages specific to the cyclopropyl group.

The principal fragmentation pathways are anticipated to be:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. The most likely α-cleavages would result in the loss of the cyclopropyl group or the methoxy group.

-

Loss of the cyclopropyl radical (•C₃H₅) would lead to a fragment at m/z 129.

-

Loss of the methoxy radical (•OCH₃) from the ester would result in a fragment at m/z 139.

-

-

Cyclopropyl Ring Fragmentation: The strained cyclopropane ring can undergo characteristic fragmentations. A common fragmentation pathway for cyclopropyl ketones is the loss of ethene (C₂H₄), which would result in a fragment at m/z 142. Loss of a hydrogen radical from the molecular ion to form a stable cyclopropylium cation is also possible, leading to a fragment at m/z 169.

-

McLafferty-type Rearrangements: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a sufficiently long alkyl chain, rearrangements involving the cyclopropyl ring or other parts of the molecule may occur.

-

Ester Group Fragmentation: Cleavage of the C-O bond of the ester can lead to the loss of a methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z 111.

Based on these principles, a summary of the predicted key fragment ions, their proposed structures, and their mass-to-charge ratios (m/z) is presented in the following table.

Data Presentation: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula | Lost Neutral Fragment | Formula of Lost Fragment | Fragmentation Pathway |

| 170 | [M]⁺˙ | [C₈H₁₀O₄]⁺˙ | - | - | Molecular Ion |

| 169 | [M-H]⁺ | [C₈H₉O₄]⁺ | H• | H | Loss of a hydrogen radical |

| 142 | [M-C₂H₄]⁺˙ | [C₆H₆O₄]⁺˙ | Ethene | C₂H₄ | Cleavage of the cyclopropyl ring |

| 139 | [M-OCH₃]⁺ | [C₇H₇O₃]⁺ | Methoxy radical | •OCH₃ | α-Cleavage at the ester |

| 129 | [M-C₃H₅]⁺ | [C₅H₅O₄]⁺ | Cyclopropyl radical | •C₃H₅ | α-Cleavage at the ketone |

| 111 | [M-COOCH₃]⁺ | [C₆H₇O₂]⁺ | Methoxycarbonyl radical | •COOCH₃ | Cleavage of the ester group |

| 69 | [C₃H₅CO]⁺ | [C₄H₅O]⁺ | C₄H₅O₃ | C₄H₅O₃ | Cleavage yielding the cyclopropylacylium ion |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | C₆H₇O₂ | C₆H₇O₂ | Cleavage yielding the methoxycarbonyl cation |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | C₅H₅O₄ | C₅H₅O₄ | Cyclopropyl cation |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

3.1. Sample Preparation

-

Dissolution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Vial Transfer: Transfer approximately 1 mL of the final diluted solution into a 2 mL autosampler vial with a PTFE-lined cap.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless for 1 minute to maximize sensitivity.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

3.3. Data Acquisition and Analysis

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

-

Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the analyte.

-

Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary predicted fragmentation pathways of this compound.

Caption: Primary α-cleavage fragmentation pathways.

Caption: Cyclopropyl ring and ester group fragmentations.

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Aldol Condensation Synthesis of Cyclopropyl Dioxobutanoates

For Researchers, Scientists, and Drug Development Professionals